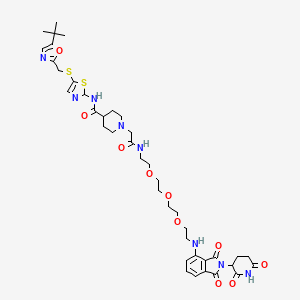
Thal-sns-032
Descripción general
Descripción
THAL-SNS-032 es una quimera de direccionamiento de proteolisis (PROTAC) que induce selectivamente la degradación de la quinasa dependiente de ciclina 9 (CDK9). Está compuesta por el inhibidor de la quinasa dependiente de ciclina SNS-032 unido a una parte de unión a cereblon . Este compuesto es particularmente significativo en el campo de la investigación del cáncer debido a su capacidad para dirigirse y degradar proteínas específicas involucradas en la regulación del ciclo celular y la transcripción .
Aplicaciones Científicas De Investigación
THAL-SNS-032 tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
THAL-SNS-032 ejerce sus efectos induciendo selectivamente la degradación de la quinasa dependiente de ciclina 9. El compuesto recluta la ligasa de ubiquitina E3 cereblon a la quinasa dependiente de ciclina 9, lo que lleva a su ubiquitinación y posterior degradación por el proteasoma . Esta degradación interrumpe la función de la quinasa dependiente de ciclina 9, que participa en la regulación transcripcional y la progresión del ciclo celular . Los objetivos moleculares y las vías involucradas incluyen el sistema de ubiquitina-proteasoma y la maquinaria transcripcional regulada por la quinasa dependiente de ciclina 9 .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Thal-sns-032 plays a significant role in biochemical reactions by selectively inducing the degradation of CDK9 . It interacts with CDK9 and CRBN, a component of the E3 ubiquitin ligase complex . The nature of these interactions involves the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of CDK9 .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by reducing the levels of CDK9, thereby affecting transcription elongation . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves the selective degradation of CDK9. This compound forms a ternary complex with CDK9 and CRBN, leading to the ubiquitination of CDK9 . This marks CDK9 for degradation by the proteasome, thereby reducing its levels within the cell .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. As a PROTAC molecule, it induces the degradation of CDK9, leading to a reduction in its levels over time
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway, a key metabolic pathway for protein degradation . It interacts with CRBN, a component of the E3 ubiquitin ligase complex, to induce the ubiquitination of CDK9 .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well known. As a PROTAC molecule, it is likely to be present in the cytoplasm where it can interact with its target proteins .
Métodos De Preparación
THAL-SNS-032 se sintetiza uniendo el inhibidor de la quinasa dependiente de ciclina SNS-032 a un derivado de la talidomida que se une a la ligasa de ubiquitina E3 cereblon . La ruta sintética implica varios pasos, incluida la preparación del ligando SNS-032, el derivado de la talidomida y el enlace . Las condiciones de reacción típicamente implican el uso de disolventes orgánicos como dimetilsulfóxido (DMSO) y metanol . Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente sigan rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
THAL-SNS-032 experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede ocurrir en condiciones específicas, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales del compuesto.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios nucleófilos para reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.
Comparación Con Compuestos Similares
THAL-SNS-032 es único en su degradación selectiva de la quinasa dependiente de ciclina 9 en comparación con otros inhibidores de la quinasa dependiente de ciclina. Los compuestos similares incluyen:
Flavopiridol: Otro inhibidor de la quinasa dependiente de ciclina con actividad contra varias quinasas dependientes de ciclina.
La singularidad de this compound radica en su capacidad para degradar selectivamente la quinasa dependiente de ciclina 9, lo que proporciona un enfoque más específico para interrumpir su función .
Propiedades
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N8O10S2/c1-40(2,3)29-21-43-32(58-29)24-59-33-22-44-39(60-33)46-35(51)25-9-13-47(14-10-25)23-31(50)42-12-16-56-18-20-57-19-17-55-15-11-41-27-6-4-5-26-34(27)38(54)48(37(26)53)28-7-8-30(49)45-36(28)52/h4-6,21-22,25,28,41H,7-20,23-24H2,1-3H3,(H,42,50)(H,44,46,51)(H,45,49,52) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDZOYLPNAIDOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CSC2=CN=C(S2)NC(=O)C3CCN(CC3)CC(=O)NCCOCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N8O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
869.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



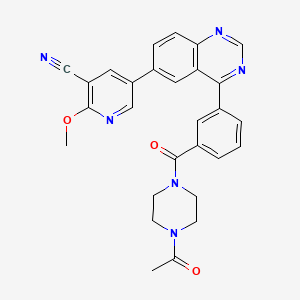

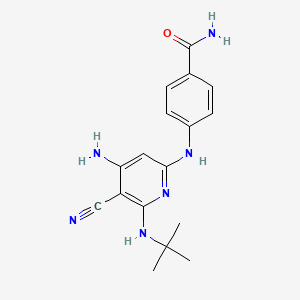
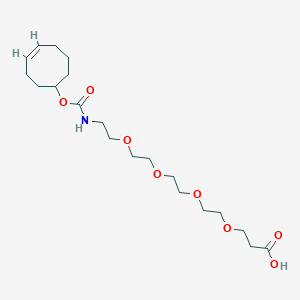
![[(4Z)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B611257.png)
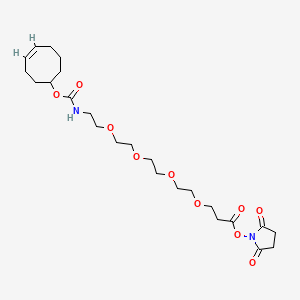

![4'-[5-[[3-[(Cyclopropylamino)methyl]phenyl]amino]-1h-Pyrazol-3-Yl]-[1,1'-Biphenyl]-2,4-Diol](/img/structure/B611261.png)
![3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-Beta-D-Galactopyranosyl 3-Deoxy-3-[4-(3-Fluorophenyl)-1h-1,2,3-Triazol-1-Yl]-1-Thio-Beta-D-Galactopyranoside](/img/structure/B611267.png)

